(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
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Overview
Description
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is a synthetic organic compound characterized by the presence of chlorophenyl and pyrazolyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with 4-chlorophenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization with ethyl cyanoacetate under basic conditions to yield the pyrazole derivative. The final step involves the Knoevenagel condensation of the pyrazole derivative with 2-chlorobenzaldehyde in the presence of a base to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is being explored for its anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability and conductivity.
Mechanism of Action
The mechanism of action of (E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2-chlorophenyl)-3-[1-(4-fluorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
- (E)-N-(2-chlorophenyl)-3-[1-(4-methylphenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide
Uniqueness
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide is unique due to the presence of both chlorophenyl and pyrazolyl groups, which confer specific chemical and biological properties. Compared to its analogs, this compound exhibits enhanced stability and reactivity, making it a valuable molecule for various applications.
Properties
IUPAC Name |
(E)-N-(2-chlorophenyl)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N4O/c20-15-5-7-16(8-6-15)25-12-13(11-23-25)9-14(10-22)19(26)24-18-4-2-1-3-17(18)21/h1-9,11-12H,(H,24,26)/b14-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWIVCLFMJAMTE-NTEUORMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CN(N=C2)C3=CC=C(C=C3)Cl)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C/C2=CN(N=C2)C3=CC=C(C=C3)Cl)/C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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